molecular formula C19H13Cl4N2NaO6S B12057718 Sulcofuron-sodium monohydrate

Sulcofuron-sodium monohydrate

Cat. No.: B12057718
M. Wt: 562.2 g/mol
InChI Key: GNFNKJAIKCBWTH-UHFFFAOYSA-M
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Description

Sulcofuron-sodium monohydrate is an organic compound with the chemical formula C19H11Cl4N2O5S.Na.H2O. It is commonly used as a moth-repellent and is known for its effectiveness in protecting woolen fabrics from insect damage. The compound is a white powder that is soluble in boiling water and has a melting point of 200-205°C .

Preparation Methods

The synthesis of sulcofuron-sodium monohydrate involves several steps:

  • Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether

    • React p-chlorophenol with 2,5-dichloronitrobenzene and potassium hydroxide at 165°C for 5 hours.
    • Filter the reaction mixture to remove potassium chloride and wash the filter cake with benzene.
    • Distill the combined filtrate under reduced pressure to obtain 4,4’-dichloro-2-nitrodiphenyl ether as a pale yellow crystal.
  • Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether-2’-sulfonic acid

    • Add the intermediate from the first step to sulfuric acid (96%) at room temperature and heat to 100°C for 12 hours.
    • Cool the reaction mixture with ice-salt water to precipitate the product, which is then filtered and dissolved in hot water.
    • Adjust the pH to 8-9 using sodium hydroxide to obtain the sodium salt.
  • Synthesis of 4,4’-dichloro-2-aminodiphenyl ether-2’-sulfonic acid

    • Dissolve the sodium salt from the second step in water and add acetic acid and iron powder at 100°C for 5 hours.
    • Filter, wash, and acidify the filtrate with hydrochloric acid to precipitate the product.
  • Synthesis of this compound

Chemical Reactions Analysis

Sulcofuron-sodium monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, acetic acid, and iron powder. The major products formed from these reactions include nitro and amino derivatives .

Scientific Research Applications

Sulcofuron-sodium monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulcofuron-sodium monohydrate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the insects. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

Comparison with Similar Compounds

Sulcofuron-sodium monohydrate is unique due to its high efficacy as a moth-repellent and its stability under various conditions. Similar compounds include:

    Permethrin: Another insect repellent used in textiles.

    Deltamethrin: A pyrethroid insecticide with similar applications.

    Cypermethrin: Used in agriculture and public health for pest control.

Compared to these compounds, this compound offers better stability and effectiveness in protecting woolen fabrics .

Properties

Molecular Formula

C19H13Cl4N2NaO6S

Molecular Weight

562.2 g/mol

IUPAC Name

sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate;hydrate

InChI

InChI=1S/C19H12Cl4N2O5S.Na.H2O/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;;/h1-9H,(H2,24,25,26)(H,27,28,29);;1H2/q;+1;/p-1

InChI Key

GNFNKJAIKCBWTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.O.[Na+]

Origin of Product

United States

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